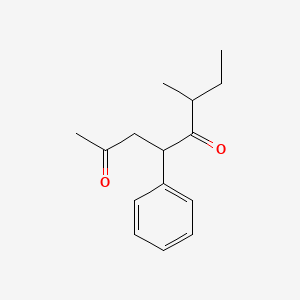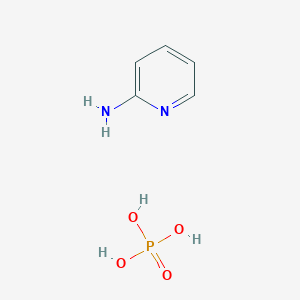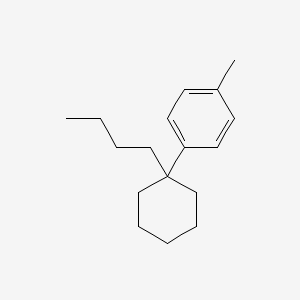![molecular formula C10H10S3 B14335812 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane CAS No. 106182-78-9](/img/no-structure.png)
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2,6,7-trithiabicyclo[221]heptane is a unique bicyclic compound characterized by the presence of three sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones, followed by further modifications to introduce the sulfur atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl group and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl-substituted derivatives.
科学的研究の応用
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用機序
The mechanism by which 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets through its sulfur atoms and phenyl group. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, and metal ion coordination.
類似化合物との比較
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Similar bicyclic structure but contains nitrogen atoms instead of sulfur.
1,7,7-Trimethyl-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents and properties.
特性
| 106182-78-9 | |
分子式 |
C10H10S3 |
分子量 |
226.4 g/mol |
IUPAC名 |
1-phenyl-2,6,7-trithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10S3/c1-2-4-8(5-3-1)10-11-6-9(13-10)7-12-10/h1-5,9H,6-7H2 |
InChIキー |
HKMGCAXTGANEFO-UHFFFAOYSA-N |
正規SMILES |
C1C2CSC(S1)(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)


![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)


